molecular formula C12H13NO3 B2481399 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid CAS No. 933740-08-0

3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid

Cat. No.: B2481399
CAS No.: 933740-08-0
M. Wt: 219.24
InChI Key: YBSBSZPGEZVFTN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Classification

The systematic nomenclature of 3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid follows International Union of Pure and Applied Chemistry guidelines, with the official name being 3-(2-oxo-3,4-dihydro-1(2H)-quinolinyl)propanoic acid. The compound is registered under Chemical Abstracts Service number 933740-08-0, providing a unique identifier for chemical database searches and regulatory documentation. The molecular formula C₁₂H₁₃NO₃ indicates the presence of twelve carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 219.24 grams per mole. The InChI code 1S/C12H13NO3/c14-11-6-5-9-3-1-2-4-10(9)13(11)8-7-12(15)16/h1-4H,5-8H2,(H,15,16) provides a standardized representation of the molecular structure that enables precise chemical identification across different software platforms.

The chemical classification of this compound places it within multiple overlapping categories that reflect its structural complexity and functional group diversity. Primary classification identifies it as a heterocyclic compound due to the presence of nitrogen within the ring structure, specifically as a member of the quinoline family. Secondary classification categorizes it as a carboxylic acid owing to the propanoic acid functional group, which imparts specific chemical reactivity patterns and potential for salt formation. Tertiary classification places it within the broader category of nitrogen-containing organic compounds, where the nitrogen atom participates in the aromatic system and influences the overall electronic properties of the molecule. The compound also belongs to the specialized class of tetrahydroquinoline derivatives, which are distinguished by their partially saturated quinoline ring systems that retain some aromatic character while introducing additional stereochemical complexity.

Property Value Reference
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Chemical Abstracts Service Number 933740-08-0
InChI Key YBSBSZPGEZVFTN-UHFFFAOYSA-N
Physical Form Powder
Purity 95%

Properties

IUPAC Name

3-(2-oxo-3,4-dihydroquinolin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-6-5-9-3-1-2-4-10(9)13(11)8-7-12(15)16/h1-4H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSBSZPGEZVFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=CC=CC=C21)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933740-08-0
Record name 3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid typically involves the reaction of quinoline derivatives with propanoic acid or its derivatives. . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tetrahydroquinoline nitrogen acts as a nucleophilic site under basic conditions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., ethyl bromoacetate) in the presence of potassium carbonate to form N-alkylated derivatives .

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) using triethylamine as a base.

Table 1: Representative Nucleophilic Substitutions

ReagentConditionsProductYieldSource
Ethyl acrylateK₂CO₃, 100°C, 10 hrsEthyl 3-[2-oxoquinolin-1-yl]propanoate85–91%
AcrylonitrileK₂CO₃, 100°C, 10 hrs3-[2-oxoquinolin-1-yl]propanenitrile78%

Esterification and Hydrolysis

The carboxylic acid group undergoes typical acid-derived reactions:

  • Esterification : Forms ethyl esters via reflux with ethanol and catalytic sulfuric acid .

  • Base-Catalyzed Hydrolysis : Converts esters back to the acid using NaOH (e.g., 91% yield in aqueous ethanol at 25°C) .

Oxidation and Reduction

The tetrahydroquinoline core and ketone group participate in redox reactions:

  • Oxidation : Treatment with KMnO₄ oxidizes the tetrahydroquinoline ring to quinoline derivatives.

  • Reduction : NaBH₄ reduces the 2-oxo group to a hydroxyl group, forming 3-(2-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid.

Table 2: Redox Reactions

Reaction TypeReagentProductApplicationSource
Oxidation of ringKMnO₄, H₂SO₄Quinoline-propanoic acid conjugateBioactivity modulation
Ketone reductionNaBH₄, MeOHHydroxytetrahydroquinoline derivativeIntermediate synthesis

Amide Bond Formation

The carboxylic acid couples with amines using standard reagents:

  • EDCI-Mediated Coupling : Forms amides with primary amines (e.g., 3-(4-methoxyphenyl)propanamide derivatives).

Cyclization Reactions

Under acidic or thermal conditions, intramolecular cyclization can occur:

  • Lactam Formation : Heating in toluene with PTSA yields γ-lactam derivatives via dehydration.

Electrophilic Aromatic Substitution

The quinoline ring undergoes halogenation or nitration:

  • Bromination : Reacts with Br₂/FeBr₃ at 0°C to form 6-bromo-substituted analogs .

Research Insights

  • Synthetic Optimization : Continuous flow reactors improve yields in industrial-scale esterification.

  • Biological Relevance : N-alkylated derivatives show enhanced binding to LFA-1/ICAM-1 targets, suggesting therapeutic potential .

This compound’s versatility in organic synthesis and drug design underscores its importance in medicinal chemistry. Further studies should explore its reactivity under photochemical or catalytic asymmetric conditions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid. For instance, a series of synthesized compounds based on quinoxaline derivatives exhibited significant antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The compounds demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL, indicating their effectiveness in inhibiting cancer cell growth .

Case Study: Quinoxaline Derivatives

  • Synthesis Method : Compounds were synthesized via chemoselective reactions involving acrylic acid and quinoxaline derivatives.
  • Results : Out of 25 screened derivatives, 10 showed promising activity against HCT-116 cells.
CompoundIC50 (µg/mL)Cancer Cell Line
Compound A1.9HCT-116
Compound B2.3MCF-7
Compound C7.52HCT-116

Synthesis Techniques

The synthesis of 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid typically involves several steps:

  • Starting Materials : The synthesis begins with readily available quinoline derivatives.
  • Reagents : Commonly used reagents include acrylic acid and various coupling agents like dicyclohexylcarbodiimide (DCC).

General Synthesis Pathway

  • React quinoline derivative with acrylic acid.
  • Purify the resulting compound using chromatography.
  • Characterize the product using NMR and mass spectrometry.

Broader Biological Applications

Beyond its anticancer properties, compounds similar to 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid have shown promise in other biological areas:

  • Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against various pathogens .

Antimicrobial Activity Case Study

CompoundMIC (µg/mL)Microorganism
Compound D6.25Mycobacterium smegmatis
Compound E12.5Pseudomonas aeruginosa

Mechanism of Action

The mechanism of action of 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinolinone-Based Propanoic Acid Derivatives

3-(3-Alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic Acids Structure: Incorporates a 4-hydroxyquinolin-2-one core and an alkylcarbamoyl substituent. Synthesis: Derived from propanenitriles via alkaline hydrolysis, achieving high yields . Activity: Exhibits broad biological properties, including anti-inflammatory and analgesic effects, attributed to the synergy between the quinolinone and propanoic acid fragments. These compounds are structurally analogous to NSAIDs like ibuprofen but with enhanced target specificity .

3-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic Acid Structure: Features a 3-oxopropanoic acid chain and a methyl-substituted quinolinone. Synthesis: Prepared via reactions of heterocyclic amides with acrylic acid derivatives.

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic Acid Structure: Includes an ether-linked oxygen atom at the 6-position of the quinolinone. Activity: The ether linkage enhances solubility and bioavailability compared to the parent compound, though pharmacological data remain under investigation .

Non-Quinolinone Propanoic Acid Derivatives

Chlorinated 3-Phenylpropanoic Acids (e.g., 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid) Structure: Chlorine atoms at the 3,5-positions of the phenyl ring. Source: Isolated from marine actinomycetes (Streptomyces coelicolor). Activity: Exhibits selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimal toxicity toward mammalian cells. Chlorination enhances membrane penetration and target binding .

3-(2,6-Dimethyl-1,2,4a,5,6,7,8,8a-Octahydronaphthalen-1-yl)propanoic Acid Structure: Contains a fused naphthalene system instead of a quinolinone. Source: Isolated from the Chinese lipid-lowering drug Xuezhikang. Activity: Contributes to cholesterol regulation by inhibiting HMG-CoA reductase, similar to statins .

3-(Methylthio)propanoic Acid Esters (e.g., Methyl/ethyl esters) Structure: Propanoic acid esterified with methyl or ethyl groups. Application: Imparts aroma in pineapples; the esterification increases volatility, making these compounds unsuitable for therapeutic use but valuable in food chemistry .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity/Application Source/Reference
3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid Quinolinone + propanoic acid None Alkaline hydrolysis of ethyl ester NSAID candidate, antimicrobial
3-(3-Alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acid Quinolinone + propanoic acid 4-OH, alkylcarbamoyl Propanenitrile hydrolysis Anti-inflammatory, analgesic
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Phenyl + propanoic acid 3,5-Cl, 4-OH Microbial biosynthesis Antimicrobial (E. coli, S. aureus)
3-(2,6-Dimethyl-octahydronaphthalen-1-yl)propanoic acid Naphthalene + propanoic acid 2,6-dimethyl Natural product isolation Lipid-lowering (HMG-CoA inhibition)
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid Quinolinone + propanoic acid 6-O-ether Not specified Under investigation

Key Findings and Implications

  • Structural-Activity Relationships: The quinolinone ring enhances anti-inflammatory activity, while chlorine substituents (in phenylpropanoic acids) improve antimicrobial potency. Esterification or etherification of the propanoic acid group alters solubility and bioavailability, influencing therapeutic applicability .
  • Synthetic Accessibility: Quinolinone derivatives are more synthetically tunable than natural products like marine chlorinated analogs, enabling tailored drug design .
  • Diverse Applications: From NSAIDs to lipid-lowering agents, propanoic acid derivatives demonstrate versatility, driven by structural modifications .

Biological Activity

3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities. As a derivative of tetrahydroquinoline, it possesses structural features that may contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₃NO₃
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 923163-76-2
  • SMILES Notation : C1C(C(=O)NC2=CC=CC=C21)CCC(=O)O

The compound features a quinoline moiety which is known for its diverse biological activities. The presence of the propanoic acid functional group may enhance its interaction with biological targets.

The biological activity of 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested that compounds in this class can interact with kynurenine aminotransferase (KAT), influencing the kynurenine pathway which is critical in neurobiology and immune response .
  • Receptor Modulation : Similar quinoline derivatives have shown potential as modulators of various receptors, including muscarinic and nicotinic acetylcholine receptors. This modulation can lead to altered neurotransmitter release and improved cognitive functions .
  • Antioxidant Activity : Some studies suggest that tetrahydroquinoline derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and related damage .

Biological Activities

The following table summarizes the reported biological activities associated with 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid and related compounds:

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various bacterial strains.
AnticancerPotential to inhibit cancer cell proliferation through apoptotic pathways.
NeuroprotectiveMay protect neuronal cells from damage via modulation of neurotransmitter systems.
Anti-inflammatoryInhibits pro-inflammatory cytokines in vitro and in vivo studies.

Case Studies and Research Findings

Research on the biological effects of 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid is still emerging. Here are some notable findings:

  • Neuroprotective Effects : A study demonstrated that derivatives of tetrahydroquinoline could enhance cognitive function in animal models by modulating cholinergic transmission . This suggests potential therapeutic use in neurodegenerative diseases.
  • Antimicrobial Properties : In vitro studies have shown that certain quinoline derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This opens avenues for developing new antibiotics.
  • Cancer Research : Preliminary data indicate that this compound may induce apoptosis in cancer cell lines through caspase activation pathways . Further research is needed to elucidate the specific mechanisms involved.

Q & A

Basic Questions

Q. What are the critical steps in synthesizing 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of substituted anilines with β-keto esters or via Friedländer quinoline synthesis. Critical steps include:

  • Protection of reactive groups (e.g., carboxylic acid) to prevent side reactions.
  • Optimization of reaction temperature (85–89°C for similar propanoic acid derivatives) to balance yield and byproduct formation .
  • Purification via reverse-phase HPLC or preparative TLC, guided by impurities identified in pharmacopeial standards (e.g., EP impurities for propanoic acid analogs) .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the tetrahydroquinoline ring and propanoic acid moiety.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., C₁₄H₁₅NO₃).
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~2500–3500 cm⁻¹) groups .

Q. How should aqueous stock solutions of this compound be prepared and stored to maintain stability?

  • Methodological Answer :

  • Dissolve in DMSO or ethanol (1–2 mg/mL), then dilute in PBS (pH 7.2) to ≤0.1 mg/mL.
  • Avoid prolonged storage in aqueous buffers (>24 hours) due to hydrolysis risk.
  • Monitor pH-dependent stability using LC-MS, as acidic/basic conditions may degrade the tetrahydroquinoline ring .

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding the biological activity of this compound across different in vitro models?

  • Methodological Answer :

  • Validate compound purity via HPLC (≥95% purity) to rule out impurity-driven artifacts .
  • Use orthogonal assays : For example, combine amyloid-β aggregation inhibition (cell-free) with osteoclast resorption assays (RAW 264.7 cells) to confirm target specificity .
  • Control for solvent effects (e.g., residual DMSO ≤0.1%) to avoid confounding results .

Q. What strategies can functionalize the tetrahydroquinoline ring for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Electrophilic aromatic substitution : Introduce halogens or methoxy groups at the 6- or 7-position of the quinoline ring.
  • N-Alkylation : Modify the 1-position with propyl or benzyl groups to enhance lipophilicity (see analogous tetrahydroquinoline derivatives) .
  • Carboxylic acid bioisosteres : Replace the propanoic acid with tetrazole or sulfonamide groups to assess metabolic stability .

Q. How can computational methods predict the binding affinity of this compound to target proteins (e.g., amyloid-β)?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) to screen against Aβ42 fibril structures (PDB: 2BEG).
  • Molecular dynamics (GROMACS) to simulate ligand-protein interactions over 100 ns, focusing on hydrogen bonds with Glu22 or Asp23.
  • Free energy perturbation (FEP) to quantify binding energy changes upon substituent modification .

Q. What are the common impurities in this compound, and how are they identified during quality control?

  • Methodological Answer :

  • EP-grade impurities (e.g., related substances from incomplete cyclization or oxidation) are detected via:
  • HPLC-UV/ELS using C18 columns (gradient: 10–90% acetonitrile in 0.1% TFA).
  • LC-MS/MS for structural elucidation of unknown peaks (e.g., m/z corresponding to dehydrogenated or dimerized byproducts) .

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